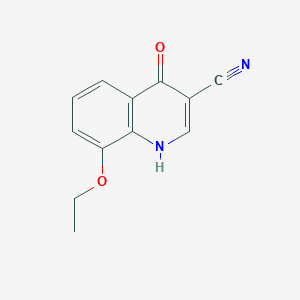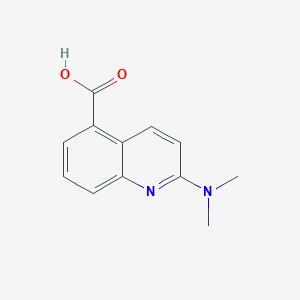
2-(Dimethylamino)quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)quinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a dimethylamino group at the second position and a carboxylic acid group at the fifth position of the quinoline ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)quinoline-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial synthesis to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-(Dimethylamino)quinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-5-carboxylic acid, while substitution reactions can produce a variety of functionalized quinoline derivatives .
科学的研究の応用
2-(Dimethylamino)quinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and receptor interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Dimethylamino)quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activities and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
類似化合物との比較
Similar Compounds
Quinoline-5-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2-Aminoquinoline-5-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and biological activity.
2-(Methylamino)quinoline-5-carboxylic acid: Has a single methyl group attached to the amino group, affecting its chemical behavior and biological interactions.
Uniqueness
2-(Dimethylamino)quinoline-5-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-(dimethylamino)quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
InChIキー |
VXZWALNXRXPSLU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


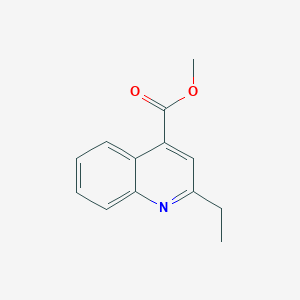




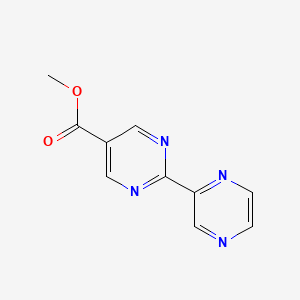

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
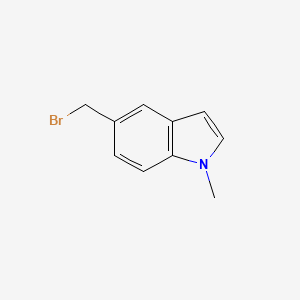

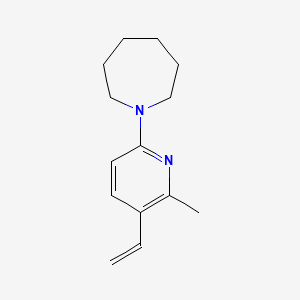
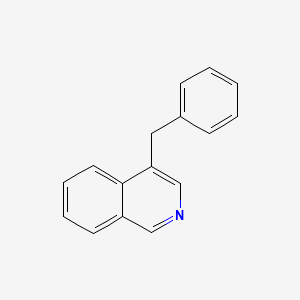
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
